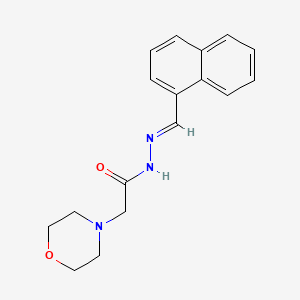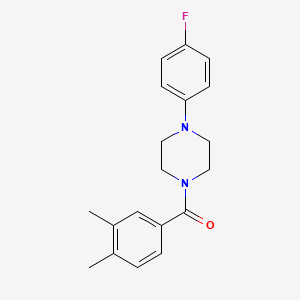
2-(4-morpholinyl)-N'-(1-naphthylmethylene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest falls within the category of acetohydrazide derivatives, which are known for their varied applications in the field of chemistry and material science. These compounds are significant due to their molecular structure, which confers unique chemical and physical properties.
Synthesis Analysis
Although specific synthesis procedures for "2-(4-morpholinyl)-N'-(1-naphthylmethylene)acetohydrazide" were not directly found, related compounds have been synthesized through condensation reactions involving hydrazide and aldehyde or ketone components. For example, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide and similar compounds were synthesized by condensation reactions involving respective hydrazides and aldehydes (Yathirajan et al., 2007).
Molecular Structure Analysis
The molecular structure of acetohydrazide derivatives is characterized by a planar hydrazide group and significant dihedral angles between the naphthylene system and phenyl rings. These structural characteristics contribute to their unique chemical behaviors. For example, the acetohydrazide group in related compounds has been found to be approximately planar (İnkaya et al., 2011).
Chemical Reactions and Properties
Acetohydrazides typically undergo chemical reactions such as condensation with aldehydes to form Schiff bases, which are significant in various chemical syntheses and applications. For instance, the formation of Schiff bases through condensation reactions has been reported, which further leads to various chemical transformations and applications (Salahuddin et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, are influenced by their molecular structure. The crystal structure is often stabilized by hydrogen bonds and π-π interactions, contributing to their solid-state properties and behaviors (Shu, 2011).
科学的研究の応用
Anticancer Applications
Several studies have investigated the synthesis and anticancer evaluation of derivatives related to 2-(4-morpholinyl)-N'-(1-naphthylmethylene)acetohydrazide. For example, compounds synthesized from similar structures were evaluated for in vitro anticancer activity, showing significant activity against breast cancer cell lines (Salahuddin et al., 2014).
Antimicrobial and Anti-Inflammatory Studies
Novel derivatives have been synthesized for antimicrobial and anti-inflammatory purposes. For instance, morpholine derivatives containing an azole nucleus were studied for their antimicrobial and antiurease activities, showing effectiveness against certain microbial strains (H. Bektaş et al., 2012). Additionally, a series of compounds were synthesized and evaluated for their anti-inflammatory potential, indicating significant activity in reducing inflammation (J. Rautio et al., 2000).
Corrosion Inhibition
The application of morpholine derivatives as corrosion inhibitors has been explored, demonstrating their effectiveness in protecting metals against corrosion in acidic environments. A study highlighted the use of a specific morpholine derivative as a corrosion inhibitor for galvanized steel and stainless steel in sulfuric acid solutions, showcasing its potential for industrial applications (Ghalia A. Gaber, 2021).
Other Applications
Research into the applications of morpholine derivatives extends to various other domains, including the development of prodrugs for topical drug delivery and the investigation of their photophysical properties. For example, derivatives of 2-(6-methoxy-2-naphthyl)propionic acid were synthesized and evaluated for their potential in enhancing the delivery of drugs through the skin, indicating improved solubility and permeation (J. Rautio et al., 2000).
特性
IUPAC Name |
2-morpholin-4-yl-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(13-20-8-10-22-11-9-20)19-18-12-15-6-3-5-14-4-1-2-7-16(14)15/h1-7,12H,8-11,13H2,(H,19,21)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMCIAMKCIOPKA-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NN=CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC(=O)N/N=C/C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198245 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5520633.png)

![3-(2-phenylpropyl)-8-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5520645.png)
![N-{(3S*,4R*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5520651.png)


![2-[4-(4-methyl-1-piperidinyl)-2-quinazolinyl]phenol](/img/structure/B5520677.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-furamide](/img/structure/B5520678.png)

![3,4,4-trimethyl-1-{4-[(pyridin-2-ylthio)methyl]benzoyl}pyrrolidin-3-ol](/img/structure/B5520687.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5520706.png)
![4-{3-[(4,4-difluoro-1-piperidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5520716.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5520717.png)
![2-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5520726.png)